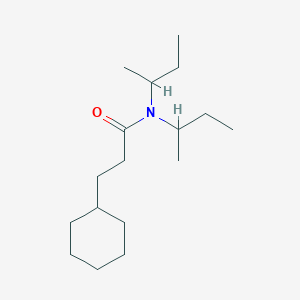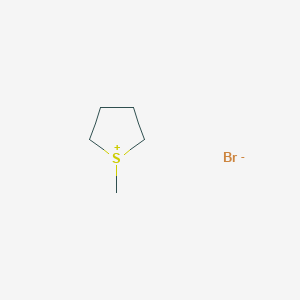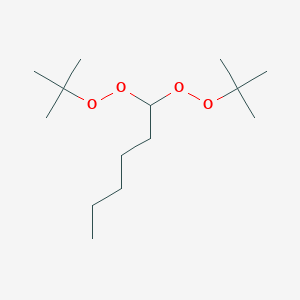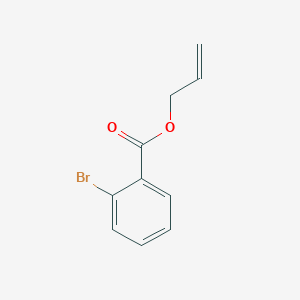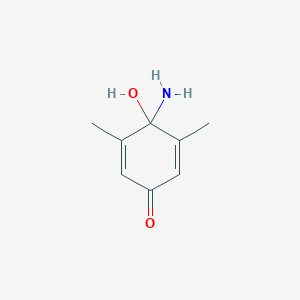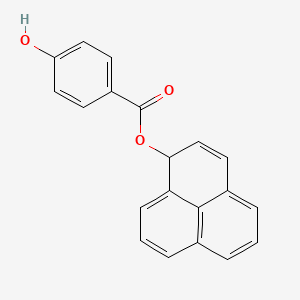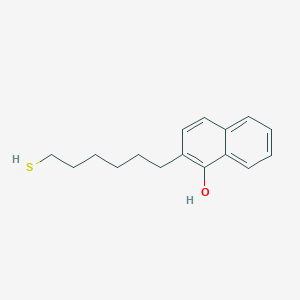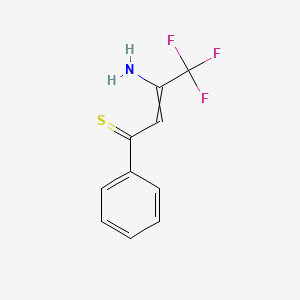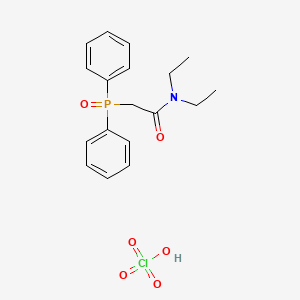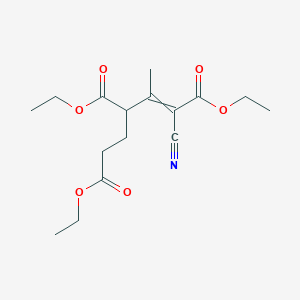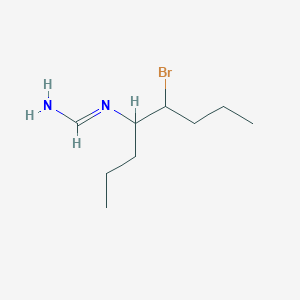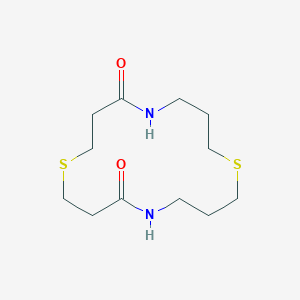
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is a macrocyclic compound that features a unique structure with two sulfur atoms and two nitrogen atoms within a 16-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione typically involves the use of selectively protected derivatives. For example, tert-butoxycarbonyl protected derivatives can be used to facilitate the efficient synthesis of linked heteroditopic macrocyclic systems . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes to promote the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as acetonitrile or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can result in the formation of various alkylated or arylated derivatives of the compound .
Scientific Research Applications
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione has several scientific research applications, including:
Coordination Chemistry: The compound can form complexes with various metal ions, making it useful in the study of coordination chemistry and the development of new materials.
Catalysis: The compound’s ability to form stable complexes with metal ions makes it a potential candidate for use as a catalyst in various chemical reactions.
Biological Studies: The compound’s unique structure and reactivity make it of interest in biological studies, particularly in the investigation of enzyme mimetics and drug design.
Mechanism of Action
The mechanism of action of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione involves its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the compound can coordinate with metal ions, leading to the formation of stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,7-Dithia-4,11-diazacyclotetradecane: Another macrocyclic compound with a similar structure but a smaller ring size.
1,4,8,11-Tetraazacyclotetradecane: A macrocyclic compound with four nitrogen atoms and no sulfur atoms.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: A macrocyclic compound with a different combination of donor atoms.
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is unique due to its specific combination of nitrogen and sulfur atoms within a 16-membered ring. This unique structure allows it to form stable complexes with a wide range of metal ions, making it particularly useful in coordination chemistry and catalysis .
Properties
CAS No. |
90805-43-9 |
|---|---|
Molecular Formula |
C12H22N2O2S2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1,9-dithia-5,13-diazacyclohexadecane-4,14-dione |
InChI |
InChI=1S/C12H22N2O2S2/c15-11-3-9-18-10-4-12(16)14-6-2-8-17-7-1-5-13-11/h1-10H2,(H,13,15)(H,14,16) |
InChI Key |
VZOZKEGYACUCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CCSCCC(=O)NCCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


